5,6-dimethoxy-3-methyl-1H-indole

Analytical chemistry Quality control Solid-state characterization

Procuring the correct 5,6-dimethoxy-3-methylindole isomer is critical, as positional isomers like 4,6-dimethoxy-3-methylindole are indistinguishable by standard EI-MS but diverge in reactivity and biological activity. This 5,6-substituted isomer is the direct precursor for macrocyclic tri-indolyl methanes and a privileged scaffold for melatonin receptor modulator design. - Melting point (150°C) provides immediate, unambiguous differentiation from the 4,6-isomer (83-86°C). - Undergoes NBS-mediated C-3 bromination in >95% yield, enabling rapid diversification via Pd-catalyzed cross-coupling. - Specify CAD-MS in quality agreements to confirm isomeric identity upon bulk receipt.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
Cat. No. B13686962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-dimethoxy-3-methyl-1H-indole
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCC1=CNC2=CC(=C(C=C12)OC)OC
InChIInChI=1S/C11H13NO2/c1-7-6-12-9-5-11(14-3)10(13-2)4-8(7)9/h4-6,12H,1-3H3
InChIKeyUYHVUAGEHUNBHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Dimethoxy-3-methyl-1H-indole: Core Scaffold Overview


5,6-Dimethoxy-3-methyl-1H-indole (CAS 73396-98-2) is a trisubstituted indole featuring methoxy groups at the 5- and 6-positions and a methyl group at C-3 . This electron-rich heterocyclic scaffold is utilized as a key intermediate in the synthesis of macrocyclic tri-indolyl methanes, melatonin analogs, and other biologically active molecules [1]. The specific substitution pattern imparts distinct physicochemical and electronic properties that directly influence synthetic regioselectivity, analytical differentiation from positional isomers, and ultimate suitability for structure–activity relationship (SAR) studies, making procurement of the correct isomer a critical decision point [2].

5,6-Dimethoxy-3-methyl-1H-indole: Positional Isomer Procurement Risk


Substituting 5,6-dimethoxy-3-methyl-1H-indole with a positional isomer like 4,6-dimethoxy-3-methylindole or a simpler analog like 3-methylindole introduces significant risk because the methoxy group positions fundamentally alter π-electron density distribution, directly controlling regioselectivity in electrophilic substitution reactions such as Vilsmeier–Haack formylation and bromination [1]. This electronic divergence leads to different product distributions in key synthetic transformations, as demonstrated by distinct calculated changes in π-electron density at the C-2 and C-3 positions across a series of methoxy-substituted 3-methylindoles [1]. Furthermore, isomeric dimethoxyindoles are indistinguishable by standard electron-ionization mass spectrometry, requiring advanced collisionally activated dissociation (CAD) techniques for confident identity verification, making generic supplier specifications inadequate for ensuring the correct isomer has been procured [2].

5,6-Dimethoxy-3-methyl-1H-indole: Quantitative Differentiation Evidence


Melting Point Differentiation for Isomer Verification

The melting point of 5,6-dimethoxy-3-methyl-1H-indole is reported at 150 °C . In contrast, its closest positional isomer, 4,6-dimethoxy-3-methylindole (CAS 74973-30-1), exhibits a melting point in the range of 83–86 °C . This substantial 64–67 °C differential provides a rapid, low-cost, and definitive primary identifier for incoming material quality control, enabling immediate detection of mis-shipped isomer.

Analytical chemistry Quality control Solid-state characterization

pKa Divergence Impact on Separation Method Development

The predicted acid dissociation constant (pKa) for 5,6-dimethoxy-3-methyl-1H-indole is 17.23 ± 0.30 . Its positional isomer 4,6-dimethoxy-3-methylindole has a predicted pKa of 17.75 ± 0.30 . While the difference appears small, the 0.52 log unit variation in pKa corresponds to a ~3.3-fold difference in ionization equilibrium under alkaline conditions, directly impacting extraction efficiency in liquid–liquid partitioning and retention behavior in reversed-phase HPLC method development.

Physical organic chemistry Separation science Method development

π-Electron Density and Regioselectivity Control

Clack et al. (1982) calculated the change in π-electron density at the 2- and 3-positions for a series of methoxy-substituted 3-methylindoles, including the 5,6-dimethoxy-3-methyl substitution pattern [1]. These calculations revealed that the extent of direct electrophilic substitution at the 2-position correlates with the specific methoxy substitution pattern on the benzenoid ring, providing a quantitative framework for predicting the regiochemical outcome of key transformations such as Vilsmeier–Haack formylation and acid-catalyzed cyclization. The 4,6-dimethoxy- and 5,6-dimethoxy-indole analogues exhibited distinct extents of 2-position versus 3-position substitution, consistent with their differing π-electron topography [1].

Computational chemistry Reaction mechanism Synthetic planning

Collisionally Activated Dissociation for Mass Spec Isomer ID

Emary et al. (1989) demonstrated that isomeric dimethoxyindoles of biological interest could not be distinguished using standard electron-ionization (EI) mass spectra but were unequivocally differentiated by collisionally activated dissociation (CAD) with energy-resolved mass spectrometry [1]. This finding is directly applicable to the procurement of 5,6-dimethoxy-3-methyl-1H-indole, as its positional isomers (e.g., 4,6-dimethoxy-3-methylindole) share identical molecular formula (C₁₁H₁₃NO₂) and molecular weight (191.23 g/mol) and may co-elute under standard chromatographic conditions, making CAD-MS the definitive orthogonal method for identity confirmation.

Mass spectrometry Isomer discrimination Analytical quality control

NBS Bromination Yield and Synthetic Utility

Treatment of 5,6-dimethoxy-3-methyl-1H-indole with 1 equivalent of N-bromosuccinimide (NBS) in acetonitrile affords the corresponding 3-bromo derivative in >95% yield . This high-yielding, regioselective transformation at the C-3 position is enabled by the electron-donating effect of the 5,6-dimethoxy substitution pattern, providing a robust entry point for further cross-coupling chemistry. In contrast, the bromination outcome for other dimethoxyindole positional isomers can differ substantially depending on the activation pattern of the indole ring, as established in the broader literature on regiospecific 3-methylindole bromination [1].

Synthetic methodology Halogenation chemistry Process optimization

5,6-Dimethoxy-3-methyl-1H-indole: Evidence-Backed Application Scenarios


Macrocycle Synthesis via Acid-Catalyzed Cyclocondensation

5,6-Dimethoxy-3-methyl-1H-indole serves as a direct precursor for constructing macrocyclic tri-indolyl methanes through reaction with aryl aldehydes and phosphoryl chloride in chloroform, with the indole rings linked at C-2 and C-7 [1]. This reactivity is a direct consequence of the 5,6-dimethoxy activation pattern that enhances electron density at these positions, as substantiated by the π-electron density calculations of Clack et al. [2].

Melatonin Analog Development and SAR Studies

The 5,6-dimethoxy-3-methyl substitution pattern closely mimics the pharmacophoric elements of melatonin (5-methoxy substitution with a C-3 alkyl side chain), making this compound a privileged scaffold for designing indole-based melatonin receptor agonists and antagonists [1]. The defined pKa of 17.23 informs formulation and solubility optimization, while the high melting point (150 °C) ensures crystalline purity suitable for reproducible in vitro pharmacological evaluation [2].

Quality Control and Isomer Verification Workflows

When receiving bulk shipments, the melting point (150 °C) provides the first-line identity check against the 4,6-isomer (83–86 °C) and other potential positional isomers [1]. For definitive isomer confirmation, collisionally activated dissociation mass spectrometry (CAD-MS) should be specified in procurement quality agreements, as standard EI-MS cannot resolve isomeric dimethoxyindoles [2].

Cross-Coupling-Ready Building Block via C-3 Bromination

The compound undergoes NBS-mediated bromination at C-3 with >95% yield, generating a versatile 3-bromoindole intermediate [1]. This transformation provides a direct entry into palladium-catalyzed Suzuki, Heck, and Sonogashira coupling manifolds, enabling rapid diversification of the indole scaffold for medicinal chemistry library synthesis. The regiochemical outcome is controlled by the 5,6-dimethoxy substitution pattern as supported by the broader regiospecific bromination methodology of Liu et al. [2].

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